2-O-beta-D-Galactopyranosyl-D-glucopyranose
Description
Historical Context and Discovery in Plant Metabolite Studies
The discovery of 2-O-β-D-galactopyranosyl-D-glucopyranose emerged indirectly through studies on plant secondary metabolites. Early work on Lycium barbarum (goji berry) identified glycosylated ascorbic acid derivatives, prompting investigations into unusual glycosylation patterns. While not explicitly named in initial reports, chromatographic data from the 1990s revealed disaccharides with retention times matching theoretical predictions for this compound.
Key milestones include:
- 1997 : Patent filings for sophorose lipids mentioned β(1→2) glycosidic bonds in microbial glycolipids, though focused on glucose-glucose linkages.
- 2025 : Multi-omics analyses of L. barbarum fruits detected glycosylation events involving ascorbic acid and glucose/galactose residues, providing indirect evidence for enzymes capable of forming β(1→2) galactose-glucose bonds.
Structural confirmation came via nuclear magnetic resonance (NMR) spectroscopy, where the anomeric proton signal at δ 4.45 ppm (J = 7.8 Hz) confirmed the β-configuration at the galactose C1 position. The glucose C2 hydroxyl group’s downfield shift to δ 3.95 ppm verified the glycosylation site.
Structural Significance in Glycosidic Bond Research
The β(1→2) linkage in 2-O-β-D-galactopyranosyl-D-glucopyranose presents unique stereochemical challenges compared to more prevalent linkages:
This unusual linkage confers resistance to intestinal disaccharidases, suggesting potential prebiotic applications. The molecule’s planar conformation, stabilized by intramolecular hydrogen bonding between galactose O3 and glucose O4, reduces rotational freedom compared to β(1→4) linkages.
Current Knowledge Gaps in Disaccharide Metabolism Studies
Three critical unanswered questions dominate contemporary research:
- Biosynthetic Pathways : While candidate glycosyltransferases (GTs) like LbGT/GH have been proposed, their specificity for galactose donors remains unverified.
- Metabolic Fate : Stable isotope tracing studies in model organisms are needed to determine whether 2-O-β-D-galactopyranosyl-D-glucopyranose undergoes enterohepatic recycling or microbial fermentation.
- Structural Mimicry : Preliminary data suggest similarity to group B Streptococcus capsular polysaccharides, raising questions about immunological cross-reactivity.
Recent work highlights the compound’s accumulation in L. barbarum fruits at 30.42 mg·g⁻¹ dry weight, yet its absence in leaves and immature fruits implies strict developmental regulation. The lack of detectable hydrolysis products in vivo suggests either novel catabolic pathways or exceptional stability.
Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Glycosylation Using Protected Derivatives
A common method is the condensation of protected galactopyranosyl donors with glucopyranosyl acceptors under catalytic conditions to form the desired beta-glycosidic linkage at the 2-O position.
- For example, synthesis involves reacting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl halides (chloride or bromide) with suitably protected D-glucopyranose derivatives in the presence of catalysts such as mercuric cyanide or silver carbonate.
- Protective groups such as acetyl or benzyl groups are used to block other hydroxyl groups, ensuring regioselectivity.
- After glycosylation, deprotection steps including catalytic hydrogenolysis and deacetylation yield the free disaccharide.
Example from Literature
King (1974) reported the synthesis of 2-O-beta-D-galactopyranosyl derivatives by reacting O-acetyl-α-D-glucopyranosyl bromide with benzyl-α-L-rhamnopyranoside in the presence of silver carbonate, followed by preparative thin-layer chromatography (TLC) separation and deacetylation/hydrogenolysis to obtain the unsubstituted disaccharides. This method confirmed the structure by proton magnetic resonance and methylation analysis.
Synthesis via Benzylated Intermediates
Another approach involves condensation of tetra-O-benzylated galactopyranosyl chloride with benzylated glucopyranosides, catalyzed by mercuric cyanide, followed by debenzylation and acetylation to afford the target disaccharide in protected form, which is then deprotected to yield the free sugar.
Enzymatic Synthesis Methods
An alternative to chemical synthesis is enzymatic transglycosylation using beta-galactosidase enzymes:
- The enzyme catalyzes the transfer of galactosyl residues from donors such as lactose or o-nitrophenyl-beta-D-galactopyranoside to acceptors like D-glucose or D-xylose.
- Reaction conditions typically involve aqueous buffered media at pH 5.0–9.0 and temperatures between 4°C and 37°C.
- The reaction is monitored by thin-layer chromatography or other chromatographic techniques, and the enzyme is deactivated by heating after maximal yield.
- Purification is achieved by filtration through columns packed with active carbon or gel filtration media such as Sephadex G-10 or Biogel P2.
This enzymatic method offers a simplified and potentially scalable route compared to multi-step chemical syntheses.
Purification and Characterization
- Preparative thin-layer chromatography (TLC) is commonly used for initial separation of glycosylation products.
- Column chromatography, including gel filtration and active carbon columns, is employed to isolate pure disaccharides.
- Structural confirmation is achieved by proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, methylation analysis, and sometimes crystallization of acetylated derivatives.
- Hydrogenolysis is used to remove benzyl protective groups, while deacetylation is performed under mild alkaline conditions.
Comparative Summary of Preparation Methods
| Preparation Aspect | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Starting Materials | Protected glycosyl halides and acceptors | Lactose or o-nitrophenyl-beta-D-galactopyranoside and glucose or xylose |
| Catalysts | Silver carbonate, mercuric cyanide | Beta-galactosidase enzyme |
| Reaction Conditions | Organic solvents, controlled temperature | Aqueous buffered medium, mild temperature (4–37°C) |
| Protection/Deprotection | Required (acetyl, benzyl groups) | Not required |
| Purification | TLC, column chromatography | Filtration, gel filtration, active carbon columns |
| Scalability | Complex, multi-step, costly reagents | Simpler, potentially scalable |
| Structural Confirmation | NMR, methylation analysis, crystallization | NMR, chromatographic purity analysis |
Research Findings and Notes
- The regioselectivity of glycosylation at the 2-O position is achieved by selective protection of other hydroxyl groups and choice of catalysts.
- The enzymatic method is advantageous for industrial-scale synthesis due to fewer steps and milder conditions.
- Epimerization and decomposition studies (e.g., on related disaccharides like sophorose) indicate stability considerations during synthesis and storage.
- The enzymatic approach can be fine-tuned by adjusting substrate concentrations and reaction times to optimize yields.
Chemical Reactions Analysis
Types of Reactions
Lactose undergoes various chemical reactions, including:
Hydrolysis: Lactose is hydrolyzed by lactase enzyme into glucose and galactose.
Oxidation: Lactose can be oxidized to lactobionic acid using mild oxidizing agents.
Maillard Reaction: Reaction with amino acids under heat, leading to browning and flavor changes in food.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at pH 6-7 and 37°C.
Oxidation: Use of bromine water or nitric acid under controlled conditions.
Maillard Reaction: Heat treatment at temperatures above 100°C in the presence of amino acids.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Maillard Reaction: Various flavor compounds and brown pigments.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHO
- Molecular Weight: 342.30 g/mol
- Structure: Sophorose consists of a beta-D-glucopyranosyl unit linked to another D-glucopyranosyl unit at the 2-position.
Glycosylation Reactions
Sophorose is an important substrate in glycosylation reactions, which are crucial for the modification of proteins and lipids. It serves as a building block for complex carbohydrates, influencing the structural diversity and functional properties of glycoconjugates. This is particularly relevant in the biosynthesis of glycoproteins and glycolipids, impacting cellular interactions and signaling pathways .
Biochemical Studies
Sophorose plays a role in various biochemical studies due to its ability to modulate enzyme activity. For instance, it has been shown to act as an acceptor for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules. This property is leveraged in research aimed at understanding enzyme mechanisms and substrate specificity .
Plant Metabolite Research
As a plant metabolite, sophorose has been identified in species such as Medicago sativa (alfalfa) and Arabidopsis thaliana. Its presence in these plants suggests potential roles in plant development and stress responses, making it a subject of interest in agricultural biotechnology .
Food Industry Applications
Sophorose is utilized in the food industry as a natural sweetener and flavor enhancer. Its low caloric value compared to sucrose makes it an attractive alternative for sugar substitutes in various food products. Additionally, its prebiotic properties promote gut health by supporting beneficial gut bacteria .
Case Study 1: Glycosylation Mechanisms
A study investigated the glycosylation of proteins using sophorose as a substrate. Researchers demonstrated that the addition of sophorose significantly enhanced the stability and activity of glycoproteins, suggesting its potential use in therapeutic protein production .
Case Study 2: Plant Stress Responses
In a controlled experiment with Arabidopsis thaliana, researchers observed that plants treated with sophorose exhibited improved resilience to drought stress. The findings indicated that sophorose may play a role in osmotic regulation within plant cells .
Data Table: Applications Overview
Mechanism of Action
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This process occurs in the small intestine, where the monosaccharides are absorbed into the bloodstream. In individuals with lactose intolerance, the lack of lactase leads to undigested lactose reaching the colon, where it is fermented by bacteria, producing gas and causing discomfort .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of β-D-Galactopyranosyl-D-glucopyranose Derivatives
Key Comparative Insights
Linkage Position and Conformation The β(1→2) linkage in 2-O-β-D-Galactopyranosyl-D-glucopyranose creates a distinct spatial arrangement compared to β(1→4) (lactose) or β(1→3) (mucin cores). This affects hydrogen bonding patterns and solubility. For example, lactose (β(1→4)) adopts a bent conformation, facilitating interaction with lactase , whereas β(1→3) linkages in mucins promote rigidity for protein binding . The β(1→2) linkage may hinder enzymatic hydrolysis due to steric hindrance around the C2 hydroxyl, unlike the more accessible β(1→4) bond in lactose .
Functional Group Modifications Substitutions like N-acetylation (e.g., N-acetyllactosamine) enhance resistance to glycosidases and enable specific recognition by lectins. For instance, N-acetyllactosamine is critical for glycan-lectin interactions in immune signaling . Fluorinated or acetylated derivatives (e.g., 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-D-glucopyranose) are used as glycosyltransferase substrates or inhibitors, highlighting the role of functional groups in enzyme specificity .
Synthetic Accessibility β(1→4)-Linked disaccharides like lactose are synthesized enzymatically or via Koenigs-Knorr glycosylation , whereas β(1→2) analogs require specialized methods such as trichloroacetimidate donors or orthogonal protecting groups to direct regioselectivity . Complex analogs (e.g., fluorinated N-acetylglucosamine derivatives) are synthesized using azide-alkyne click chemistry or benzyl/acetyl protective strategies .
Biological Relevance Lactose and N-acetyllactosamine are ubiquitous in mammalian systems, whereas 2-O-β-D-Galactopyranosyl-D-glucopyranose is less common, suggesting niche roles in bacterial or plant glycans. Derivatives like β-D-Galactopyranosyl-(1→3)-D-GlcNAc are critical in cancer-associated T-antigen trisaccharides, underscoring the importance of linkage-specific glycosylation in disease biomarkers .
Table 2: Thermodynamic and Physical Properties
Biological Activity
2-O-beta-D-Galactopyranosyl-D-glucopyranose, a disaccharide composed of galactose and glucose, is a member of the glycosyl compounds class. This compound has been studied for its potential biological activities, particularly in the context of plant metabolites and its pharmacological effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutrition.
- Chemical Formula : CHO
- Molecular Weight : 342.2965 g/mol
- Synonyms : Galactobiose, β-D-galactopyranosyl-(1→4)-β-D-galactopyranose
Sources
This compound has been identified in various plant species, including Medicago sativa (alfalfa) and Arabidopsis thaliana . Its presence in these plants suggests a role in plant metabolism and potential health benefits for humans.
Antioxidant Properties
Research indicates that polysaccharides, including those containing this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that derivatives of galactopyranosyl compounds possess bactericidal and bacteriostatic effects against various pathogens, including E. coli and Salmonella species .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bactericidal Activity (mm) | Bacteriostatic Activity (mm) |
|---|---|---|
| N-(β-D-galactopyranosyl)-thiosemicarbazide | 15 | 12 |
| N-(β-D-xylopyranosyl)-thiosemicarbazide | 10 | 8 |
Hypoglycemic Effects
The compound has been implicated in the regulation of blood glucose levels. Polysaccharides derived from plants containing galactopyranosyl structures can inhibit α-glucosidase activity, thereby reducing glucose absorption in the intestines and potentially aiding in diabetes management .
The biological activities of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this can inhibit enzymes involved in carbohydrate digestion, leading to lower blood sugar levels.
- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its antioxidant properties.
- Interaction with Microbial Cell Walls : The structural characteristics may allow it to disrupt microbial cell wall integrity, leading to bactericidal effects.
Study on Antioxidant Activity
A study evaluating the antioxidant properties of polysaccharides from Medicago sativa found that extracts containing this compound exhibited significant free radical scavenging activity. The results indicated a dose-dependent response, suggesting potential applications in health supplements .
Study on Antimicrobial Effects
In vitro studies showed that derivatives of this compound had pronounced antibacterial effects against pathogenic strains. For instance, N-(β-D-galactopyranosyl)-thiosemicarbazide demonstrated effective inhibition against E. coli at a dilution of 1:380 .
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structural conformation of 2-O-β-D-Galactopyranosyl-D-glucopyranose?
- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For example, ¹H NMR can identify anomeric proton signals (δ ~4.2–5.5 ppm) to confirm β-linkages, while ¹³C NMR resolves glycosidic bond carbons (δ ~100–105 ppm). MALDI-TOF-MS validates molecular weight, as demonstrated in a study where a calculated M+Na⁺ of 1428.5127 matched the observed 1428.4937, with minor discrepancies attributed to instrumental calibration . High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection ensures purity by quantifying unreacted starting materials or byproducts.
Q. How is the β-glycosidic linkage in 2-O-β-D-Galactopyranosyl-D-glucopyranose experimentally confirmed?
- Methodological Answer: The β-configuration is confirmed via coupling constants (J values) in ¹H NMR. For β-linkages, the anomeric proton typically exhibits J values of 7–8 Hz due to axial-equatorial proton alignment. Additionally, enzymatic digestion with β-specific galactosidases (e.g., Aspergillus oryzae β-galactosidase) can validate linkage specificity by monitoring hydrolysis products via thin-layer chromatography (TLC) or HPLC .
Advanced Research Questions
Q. What synthetic strategies optimize the regioselective formation of 2-O-β-D-Galactopyranosyl-D-glucopyranose to minimize competing α-anomer formation?
- Methodological Answer: Regioselectivity is achieved through:
- Protecting group strategies: Temporary protecting groups (e.g., benzyl, acetyl) block undesired hydroxyl positions. For example, 3,4,6-tri-O-acetyl protection on glucose directs galactose coupling to the 2-OH position .
- Catalytic methods: N-iodosuccinimide (NIS) and triflic acid promote β-selective glycosylation under mild conditions .
- Solvent control: Reactions in dichloromethane or acetonitrile at −40°C favor β-anomer formation by stabilizing the oxocarbenium ion intermediate .
Q. How can researchers resolve discrepancies between calculated and observed molecular masses in MALDI-TOF-MS analyses?
- Methodological Answer: Discrepancies (e.g., Δ < 0.02 Da) may arise from isotopic distribution or matrix interference. To address this:
- Use internal calibrants (e.g., peptide standards) for accurate mass correction.
- Employ high-resolution MS (HRMS) to distinguish isotopic peaks.
- Verify sample preparation: Remove salts (via cation-exchange resins) and optimize matrix-to-analyte ratios (e.g., 2,5-dihydroxybenzoic acid for carbohydrates) .
Q. What advanced techniques differentiate structural isomers with similar glycosidic linkages (e.g., 2-O- vs. 4-O-β-D-galactopyranosyl derivatives)?
- Methodological Answer:
- Tandem MS (MS/MS): Collision-induced dissociation (CID) fragments isomers differently. For 2-O-linked disaccharides, cross-ring cleavage (⁰,²*A or ⁰,³X ions) dominates, while 4-O-linkages yield more B/Y-type ions .
- Nuclear Overhauser effect (NOE) NMR: Spatial proximity between H-1 of galactose and H-2 of glucose in 2-O-linked isomers generates distinct NOE correlations compared to 4-O-linked analogs .
Q. How can stereochemical purity be ensured during large-scale synthesis of 2-O-β-D-Galactopyranosyl-D-glucopyranose?
- Methodological Answer:
- Enzymatic synthesis: β-1,2-galactosyltransferases (e.g., from Helicobacter pylori) offer stereospecificity without protecting groups .
- Chiral chromatography: Use cyclodextrin-based columns to separate α/β anomers post-synthesis.
- Kinetic monitoring: Real-time reaction analysis via in situ IR spectroscopy tracks β-linkage formation, enabling early termination to prevent epimerization .
Data Contradiction Analysis
- Example: Conflicting NMR signals for anomeric protons may arise from solvent polarity or temperature. For instance, D₂O vs. DMSO-d₆ can shift δ values by 0.1–0.3 ppm. Always report solvent, temperature, and reference standards (e.g., TMS) to ensure reproducibility .
Key Research Challenges
- Stereochemical drift: β-linkages are prone to acid-catalyzed epimerization. Use aprotic solvents and avoid prolonged storage in acidic conditions .
- Scalability vs. purity: Large-scale reactions risk reduced regioselectivity. Combine enzymatic and chemical methods for >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
